

Carbazol-9-yl-acetic acid chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Carbazol-9-yl-acetic acid**

Cat. No.: **B1305167**

[Get Quote](#)

An In-depth Technical Guide to Carbazol-9-yl-acetic Acid

This guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols associated with **Carbazol-9-yl-acetic acid**, tailored for researchers, scientists, and professionals in drug development and materials science.

Core Chemical and Physical Properties

Carbazol-9-yl-acetic acid is a heterocyclic aromatic compound notable for its rigid, planar carbazole core linked to a functional acetic acid moiety. This structure imparts a unique combination of electronic and physical properties, making it a valuable building block in various scientific fields.

Quantitative Data Summary

The key physical and chemical properties of **Carbazol-9-yl-acetic acid** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₁₄ H ₁₁ NO ₂
Molecular Weight	225.24 g/mol [1]
Appearance	White crystalline solid
Melting Point	191-194 °C [1]
Boiling Point	~387.6 °C at 760 mmHg [1]
Predicted pKa	3.13 ± 0.10 [1]
Flash Point	~188.2 °C [1]
Solubility (DMSO)	75 mg/mL [1]
Solubility (Acetonitrile)	1.6 mg/mL [1]
Calculated Density	1.343 Mg/m ³

Chemical Structure and Crystallography

The molecule consists of a tricyclic carbazole system where the nitrogen atom (position 9) is substituted with an acetic acid group.[\[1\]](#) This unique arrangement dictates its chemical behavior and solid-state packing.

Identifier	Value
IUPAC Name	2-(9H-carbazol-9-yl)acetic acid
CAS Number	524-80-1
SMILES	C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(=O)O
InChI	InChI=1S/C14H11NO2/c16-14(17)9-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)15/h1-8H,9H2,(H,16,17)
InChI Key	PBDMLLFEZXXJNE-UHFFFAOYSA-N

Crystallographic Data:

Carbazol-9-yl-acetic acid crystallizes in a monoclinic system with the space group C2/c.[1]

The tricyclic carbazole ring system is nearly planar, with a dihedral angle of just $2.8(5)^\circ$ between its two benzene rings.[1] In a notable conformational feature, the carboxylic acid group is oriented almost perpendicularly to the plane of the carbazole ring, forming a dihedral angle of $88.5(1)^\circ$ with the pyrrole ring.[1] This geometry influences the intermolecular interactions, which are dominated by O—H \cdots O hydrogen bonds in the crystal lattice.[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **Carbazol-9-yl-acetic acid** are crucial for its application in research and development.

Synthesis Methodologies

Two common synthetic routes are detailed below.

Protocol 1: Synthesis from Carbazole and Ethyl Bromoacetate

This method involves the N-alkylation of carbazole followed by saponification.

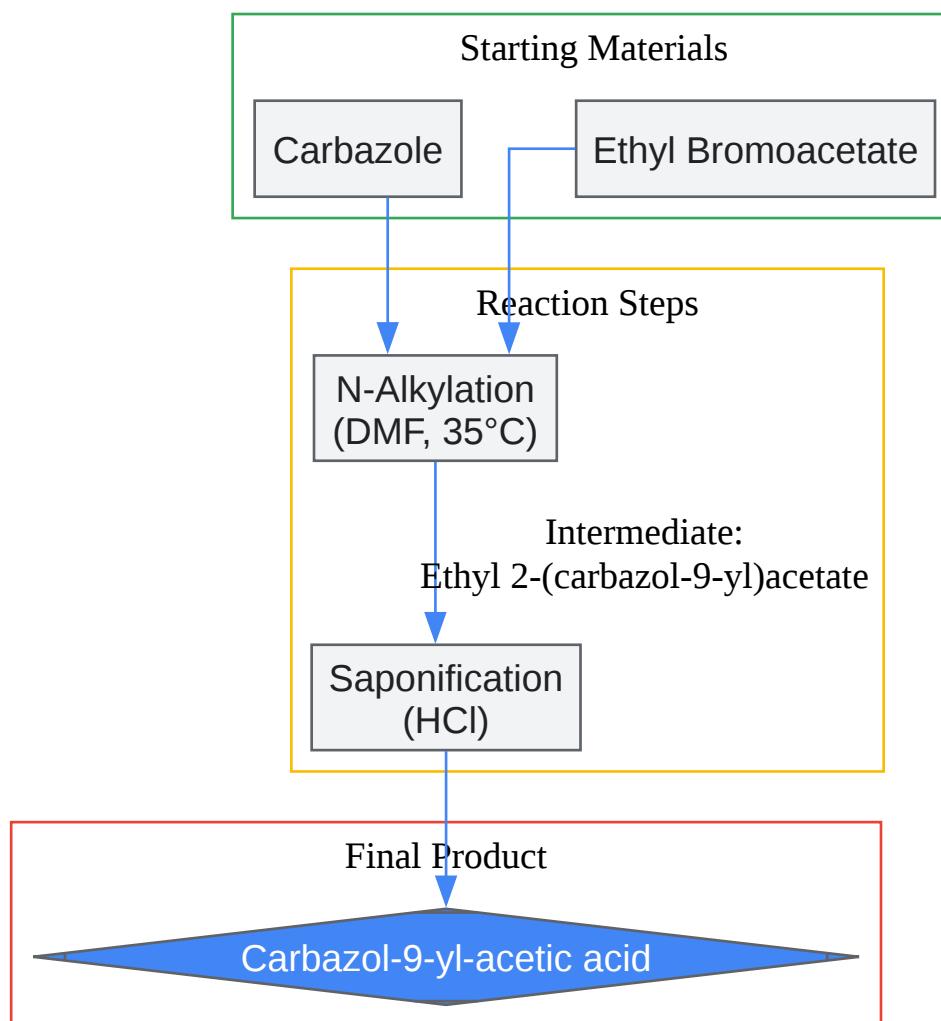
- Alkylation: Dissolve 5 g (0.03 mol) of carbazole in 100 mL of dimethylformamide (DMF).
- Add 6.68 g (0.04 mol) of ethyl bromoacetate to the solution.
- Stir the reaction mixture continuously at 35°C for 12 hours.
- Upon completion, pour the mixture into 200 mL of water and separate the resulting precipitate by filtration.
- Hydrolysis: Adjust the pH of the filtrate to 1.0 using 2 M hydrochloric acid to precipitate the crude product.
- Collect the crude **Carbazol-9-yl-acetic acid** by filtration and dry.
- Purification: Recrystallize the product from a dichloromethane/ethanol solvent mixture to yield a white crystalline solid.

Protocol 2: Systematic Synthesis via Tetrahydrocarbazole Intermediate

This route provides a multi-step pathway involving several biologically active intermediates.

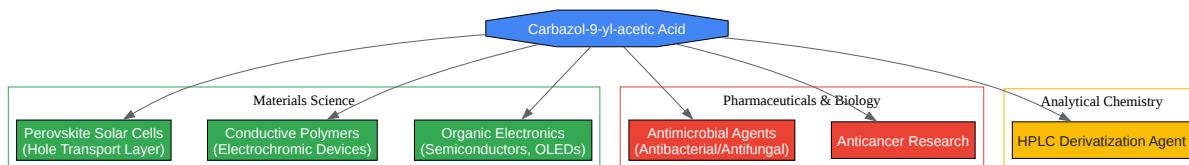
- Formation of Tetrahydrocarbazole-9-acetic acid: Heat a mixture of cyclohexanone (1 mol) and acetic acid (3 mol) under reflux for 1 hour. During this period, add 1-phenylhydrazino-acetic acid (1 mol) to the mixture and continue refluxing for an additional hour. Pour the mixture into a beaker and stir until solidified. Cool to approximately 5 °C and filter with suction. Recrystallize the crude solid from methanol.
- Bromination: Take 1,2,3,4-Tetrahydrocarbazole-9-acetic acid (1 mol) and N-bromosuccinimide (0.5 mol) in a round bottom flask. Add CCl_4 as a solvent along with a few crystals of dibenzoyl peroxide. Reflux the mixture at 50-80 °C for approximately 2 hours. The precipitate of 4-bromo-1,2,3,4-tetrahydrocarbazole-9-acetic acid is formed and recrystallized with ethanol.
- Elimination to Dihydrocarbazole derivative: The bromo-intermediate is then treated to form 1,2-dihydrocarbazole-9-acetic acid.
- Final Aromatization: Heat 2-Bromo-1,2-dihydrocarbazole-9-acetic acid (1 mol) with pyridine (2-3 mol) in an oil bath with stirring. Raise the temperature to 150-180 °C and maintain for 1 hour. Distill off the pyridine. The residue, **Carbazol-9-yl-acetic acid**, is cooled in ice and recrystallized from ethanol.

Characterization Protocols


The synthesized compound is typically characterized using standard spectroscopic and analytical techniques.

- ^1H and ^{13}C NMR Spectroscopy:
 - Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent, such as CDCl_3 or DMSO-d_6 .
 - Analysis: Acquire ^1H and ^{13}C NMR spectra. For **Carbazol-9-yl-acetic acid**, the ^1H NMR spectrum should show characteristic signals for the aromatic protons, the methylene protons of the acetic acid group (around 5.23 ppm), and the acidic proton (around 13.10 ppm). The ^{13}C NMR spectrum will show signals for the aromatic carbons and the carbonyl carbon (around 170.2 ppm).

- Infrared (IR) Spectroscopy:
 - Sample Preparation: Prepare a KBr pellet containing a small amount of the sample.
 - Analysis: Acquire the IR spectrum. Key vibrational bands include a broad O-H stretch for the carboxylic acid (around 3380 cm^{-1}), a C=O stretch (around 1725 cm^{-1}), and aromatic C-H and C=C stretching bands.
- Mass Spectrometry (MS):
 - Analysis: Use a technique such as Electrospray Ionization (ESI) to determine the molecular weight. The mass spectrum should show a prominent peak corresponding to the molecular ion $[\text{M}+\text{H}]^+$ at m/z 226.
- X-ray Crystallography:
 - Sample Preparation: Grow single crystals suitable for X-ray diffraction, for example, by slow evaporation from a 50% ethanol solution.
 - Analysis: Perform single-crystal X-ray diffraction to determine the precise three-dimensional structure, unit cell parameters, and crystal packing.


Visualized Workflows and Applications

The following diagrams, created using the DOT language, illustrate a key synthesis workflow and the primary applications of **Carbazol-9-yl-acetic acid**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Carbazol-9-yl-acetic acid**.

[Click to download full resolution via product page](#)

Caption: Key applications of **Carbazol-9-yl-acetic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Carbazol-9-yl-acetic acid | 524-80-1 [smolecule.com]
- To cite this document: BenchChem. [Carbazol-9-yl-acetic acid chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1305167#carbazol-9-yl-acetic-acid-chemical-properties-and-structure\]](https://www.benchchem.com/product/b1305167#carbazol-9-yl-acetic-acid-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com